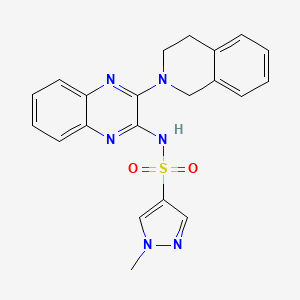
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Direct C3-functionalization of quinoxalin-2 (1H)-ones is a convenient way to develop new and sustainable strategies, which are important for natural product and drug modification1. An electrocatalytic C–H activation method was reported, which synthesized 3-hydroxyalkylquinoxalin-2 (1H)-ones via a radical pathway using unprotected quinoxalin-2 (1H)-ones and aliphatic aldehydes as the substrates1. This electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts1.Molecular Structure Analysis
The molecular structure analysis of the compound could not be retrieved from the available resources.Chemical Reactions Analysis
The chemical reactions involving the compound could not be retrieved from the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could not be retrieved from the available resources.Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Antimicrobial and Antitubercular Properties : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a one-pot Povarov reaction, demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, several showed significant activity, indicating their potential as antitubercular agents (Kantevari et al., 2011).
Anticancer Agents : The anticancer properties of sulfonamide-based compounds have been a subject of interest, particularly in the inhibition of PI3K/AKT/mTOR pathway, a crucial target for cancer therapy. A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides highlighted their potential as novel structures of PI3K inhibitors and anticancer agents. These compounds exhibited potent antiproliferative activities against various human cancer cell lines, underscoring their promise as anticancer therapies (Shao et al., 2014).
Antiprotozoal Activity : The synthesis and antiprotozoal evaluation of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands revealed significant activity against Leishmania braziliensis and Trypanosoma cruzi. These findings underscore the potential of metal-based sulfonamide complexes in treating protozoal infections, highlighting the diverse therapeutic applications of sulfonamide-based compounds (Silva et al., 2010).
Safety And Hazards
The safety and hazards associated with the compound could not be retrieved from the available resources.
Zukünftige Richtungen
The future directions of research involving the compound could not be retrieved from the available resources.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-26-14-17(12-22-26)30(28,29)25-20-21(24-19-9-5-4-8-18(19)23-20)27-11-10-15-6-2-3-7-16(15)13-27/h2-9,12,14H,10-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSXUNLVPWTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

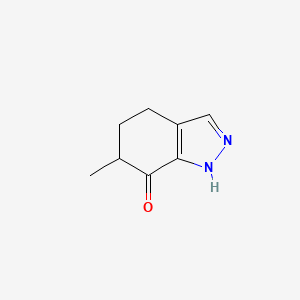
![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)
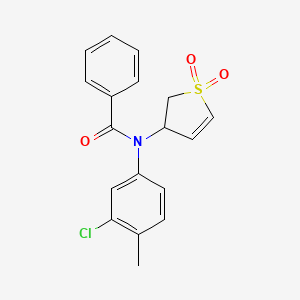
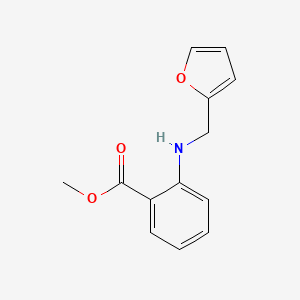

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)
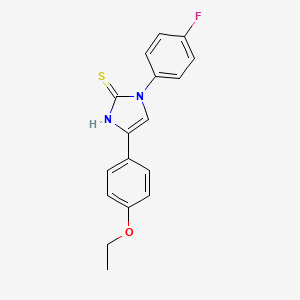
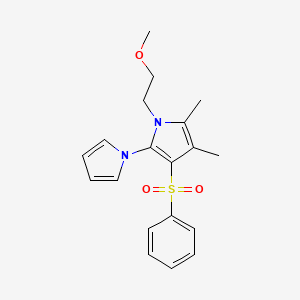
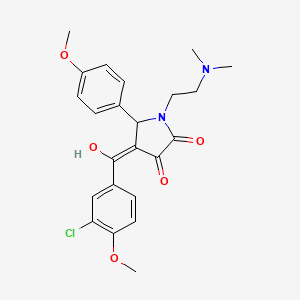
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)